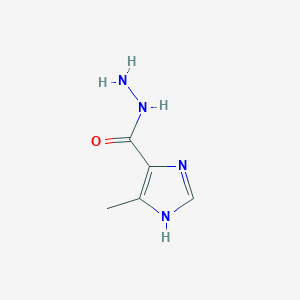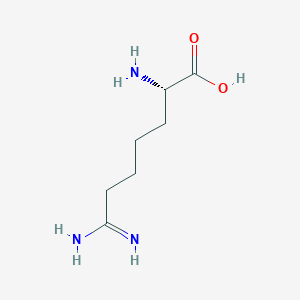
4-methyl-1H-imidazole-5-carbohydrazide
Descripción general
Descripción
The compound "4-methyl-1H-imidazole-5-carbohydrazide" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives, such as carbohydrazides, have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole-based carbohydrazides involves the reaction of imidazole esters with hydrazine hydrate, leading to the formation of carbohydrazides in high yields . For instance, 1H-imidazole-4-carbohydrazides can be synthesized by treating the corresponding esters with NH2NH2·H2O . Additionally, the reaction of imidazole derivatives with various reagents can lead to the formation of selenosemicarbazides, as demonstrated by the reaction of 3-oxidoimidazole-4-carbohydrazides with aryl isoselenocyanates in methanol at room temperature .
Molecular Structure Analysis
The molecular structure of imidazole-based carbohydrazides can be elucidated using techniques such as X-ray crystallography. For example, the structures of certain selenosemicarbazides derived from imidazole-based carbohydrazides have been established through this method . The molecular structure is crucial for understanding the reactivity and potential biological activity of these compounds.
Chemical Reactions Analysis
Imidazole-based carbohydrazides can undergo various chemical reactions leading to the formation of different heterocyclic compounds. For instance, heating selenosemicarbazides derived from imidazole-based carbohydrazides can result in cyclization to form 1,3,4-oxadiazoles or 1,2,4-triazole-3-selones . Similarly, the reaction of 1H-imidazole-4-carbohydrazides with isothiocyanates can yield thiosemicarbazides, which can further react to form triazoles or thiadiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole-based carbohydrazides, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the antileukemic agent 5(or 4)-[3,3-bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide is known to be unstable but can be stored for extended periods at low temperatures with appropriate precautions . The infrared spectrum can be used to estimate the quality of such compounds .
Case Studies
Several studies have evaluated the biological activities of imidazole-based carbohydrazides. For instance, a series of 1-methylimidazole-4,5-dicarboxylic acid hydrazides were synthesized and subjected to pharmacological evaluation, revealing monoamine oxidase inhibitory activity . Additionally, novel hydrazone derivatives of imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide were synthesized and showed promising cytotoxicity against cancer cell lines . These case studies highlight the potential of imidazole-based carbohydrazides as therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- 4-methyl-1H-imidazole-5-carbohydrazide derivatives have been synthesized and evaluated for their potential in various biological activities. For instance, compounds synthesized from this chemical have shown effectiveness in antioxidant, anti-inflammatory, and analgesic activities. These findings are supported by molecular docking studies, indicating the compounds' binding patterns and affinities in biological systems (Katikireddy et al., 2019).
Antimicrobial Activities
- Derivatives of 4-methyl-1H-imidazole-5-carbohydrazide have demonstrated significant antimicrobial activities. Studies have synthesized new compounds with this base chemical and tested them against various bacterial strains, showing effectiveness in inhibiting microbial growth (Ur et al., 2004).
Chemical Synthesis and Characterization
- Research has also focused on the synthesis and characterization of new derivatives of 4-methyl-1H-imidazole-5-carbohydrazide. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Orhan et al., 2019).
Role in Fuel Cell Technology
- Imidazole derivatives, including 4-methyl-1H-imidazole-5-carbohydrazide, have been studied in the context of fuel cell technology. They have been used as additives in polybenzimidazole membranes equilibrated with phosphoric acid, showing influence on the conductivity of these membranes, which is crucial for the efficiency of fuel cells (Schechter & Savinell, 2002).
Propiedades
IUPAC Name |
5-methyl-1H-imidazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-4(5(10)9-6)8-2-7-3/h2H,6H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWTVTOLBUMOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513793 | |
| Record name | 5-Methyl-1H-imidazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-imidazole-5-carbohydrazide | |
CAS RN |
71704-67-1 | |
| Record name | 5-Methyl-1H-imidazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)



![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)
